REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(NC(NC2C=CC=CC=2)=O)C=CC=CC=1.NC(N)=O.[C:28](=[O:33])([O:30][CH2:31][CH3:32])N>C(O)C>[CH2:31]([O:30][C:28](=[O:33])[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:32]
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Name
|
|
Quantity
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745 g
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Type
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reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
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849 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
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Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
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C(N)(OCC)=O
|
Name
|
|
Quantity
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1350 g
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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were reacted for 5.5 hours at 200° C. in the pressure apparatus
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Duration
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5.5 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
|
the reaction mixture was removed
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Type
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FILTRATION
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Details
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filtered
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Type
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DISTILLATION
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Details
|
subjected to fractional distillation
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Type
|
CUSTOM
|
Details
|
After the excess alcohol had been separated (at normal pressure)
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Type
|
DISTILLATION
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Details
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the remaining fraction was subjected to distillation at 0.2 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |